molecular formula C9H11BrN2O B11714148 2-(6-Bromopyridin-2-yl)morpholine

2-(6-Bromopyridin-2-yl)morpholine

Cat. No.: B11714148
M. Wt: 243.10 g/mol
InChI Key: ARHFXVNRCWUGHB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromopyridine derivative with a morpholine derivative in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of 2-(6-Bromopyridin-2-yl)morpholine may involve large-scale bromination reactions followed by coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

2-(6-Bromopyridin-2-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

  • 4-(4-Bromo-2-pyridinyl)morpholine
  • 4-(6-Bromopyrazin-2-yl)morpholine
  • 4-Bromo-2-morpholinopyridine

Comparison: 2-(6-Bromopyridin-2-yl)morpholine is unique due to the specific position of the bromine atom on the pyridine ring, which influences its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHFXVNRCWUGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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